Cas no 2228036-04-0 ((1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol)

(1S)-1-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol is a chiral fluorinated alcohol featuring a cyclohexene moiety, which enhances its utility in asymmetric synthesis and pharmaceutical applications. The trifluoroethyl group imparts unique electronic and steric properties, improving reactivity and selectivity in catalytic transformations. Its stereospecific (1S) configuration makes it valuable for enantioselective reactions, particularly in the synthesis of bioactive compounds. The cyclohexenyl ring offers versatility for further functionalization, while the hydroxyl group serves as a handle for derivatization. This compound is particularly useful in medicinal chemistry and agrochemical research, where fluorinated building blocks are sought after for their metabolic stability and lipophilicity. High purity and well-defined stereochemistry ensure reproducibility in advanced synthetic applications.
(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol structure
2228036-04-0 structure
商品名:(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol
CAS番号:2228036-04-0
MF:C8H11F3O
メガワット:180.167553186417
CID:6276634
PubChem ID:165630122

(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol
    • 2228036-04-0
    • EN300-1949822
    • インチ: 1S/C8H11F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-2,6-7,12H,3-5H2/t6?,7-/m0/s1
    • InChIKey: VOEKLBKZXUWACJ-MLWJPKLSSA-N
    • ほほえんだ: FC([C@H](C1CC=CCC1)O)(F)F

計算された属性

  • せいみつぶんしりょう: 180.07619946g/mol
  • どういたいしつりょう: 180.07619946g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 20.2Ų

(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1949822-0.05g
(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol
2228036-04-0
0.05g
$1188.0 2023-09-17
Enamine
EN300-1949822-0.5g
(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol
2228036-04-0
0.5g
$1357.0 2023-09-17
Enamine
EN300-1949822-1.0g
(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol
2228036-04-0
1g
$1500.0 2023-06-03
Enamine
EN300-1949822-5.0g
(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol
2228036-04-0
5g
$4349.0 2023-06-03
Enamine
EN300-1949822-2.5g
(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol
2228036-04-0
2.5g
$2771.0 2023-09-17
Enamine
EN300-1949822-10.0g
(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol
2228036-04-0
10g
$6450.0 2023-06-03
Enamine
EN300-1949822-1g
(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol
2228036-04-0
1g
$1414.0 2023-09-17
Enamine
EN300-1949822-5g
(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol
2228036-04-0
5g
$4102.0 2023-09-17
Enamine
EN300-1949822-10g
(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol
2228036-04-0
10g
$6082.0 2023-09-17
Enamine
EN300-1949822-0.25g
(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol
2228036-04-0
0.25g
$1300.0 2023-09-17

(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol 関連文献

(1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-olに関する追加情報

Recent Advances in the Study of (1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol (CAS: 2228036-04-0)

The compound (1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol (CAS: 2228036-04-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral trifluoromethylated alcohol serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting central nervous system (CNS) disorders and inflammatory diseases. Recent studies have focused on its stereoselective synthesis, pharmacological properties, and potential applications in drug development.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of (1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol using a novel biocatalytic approach. The researchers employed engineered ketoreductases to achieve >99% enantiomeric excess (ee) with high yield (92%), representing a significant improvement over traditional chemical methods. This advancement addresses previous challenges in obtaining the (1S)-enantiomer with sufficient purity for pharmaceutical applications.

Structural-activity relationship (SAR) studies have revealed that the trifluoromethyl group in this compound plays a crucial role in enhancing metabolic stability and membrane permeability. Molecular docking simulations suggest that the (1S)-configuration allows optimal interaction with γ-aminobutyric acid (GABA) receptors, making it a promising scaffold for developing new anxiolytic agents. Current research is exploring derivatives of this compound as potential modulators of GABAA receptor subtypes.

In preclinical evaluations, (1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol has shown interesting pharmacokinetic properties, including good oral bioavailability (78% in rat models) and favorable blood-brain barrier penetration. Toxicology studies indicate an acceptable safety profile, with no observed hepatotoxicity at therapeutic doses. These findings support its potential as a lead compound for further development.

The pharmaceutical industry has shown growing interest in this compound, with several patents filed in 2023-2024 covering its synthetic methods and therapeutic applications. One notable application is its use as a building block for novel non-steroidal anti-inflammatory drugs (NSAIDs) that potentially avoid the gastrointestinal side effects associated with traditional NSAIDs.

Future research directions include optimization of the synthetic route for industrial-scale production, further exploration of its mechanism of action, and development of prodrug formulations to enhance its therapeutic potential. The unique combination of the cyclohexenyl ring and trifluoromethyl group in this molecule continues to inspire new drug discovery efforts in multiple therapeutic areas.

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